5-Amino-2,4-difluorophenylboronic acid, HCl

Description

Properties

IUPAC Name |

(5-amino-2,4-difluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2.ClH/c8-4-2-5(9)6(10)1-3(4)7(11)12;/h1-2,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZXGNYHOUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681744 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-76-1 | |

| Record name | Boronic acid, B-(5-amino-2,4-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,4-difluorophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid, HCl: Properties and Applications for the Research Professional

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] The boronic acid moiety's ability to act as a stable, yet reactive, partner in palladium-catalyzed reactions has revolutionized the construction of complex biaryl and heterocyclic structures, which are common motifs in pharmaceuticals.

The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the characteristics of the final products. The subject of this guide, 5-Amino-2,4-difluorophenylboronic acid hydrochloride, incorporates three key functional groups: an amino group, two fluorine atoms, and a boronic acid hydrochloride salt. This combination imparts a unique set of properties that make it a valuable reagent for a range of applications, from the synthesis of bioactive molecules to the development of novel materials.[3][4][5]

Core Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its effective use in experimental design. While specific experimental data for 5-Amino-2,4-difluorophenylboronic acid hydrochloride is not extensively published, we can infer its key characteristics from available data and the properties of structurally related compounds.

| Property | Value | Source/Reference |

| CAS Number | 1218790-76-1 | [6][7][8] |

| Molecular Formula | C₆H₆BF₂NO₂·HCl | [6] |

| Molecular Weight | 209.4 g/mol | [6] |

| Appearance | Likely a solid, potentially a white to off-white or light-colored powder. This is based on the typical appearance of similar phenylboronic acid compounds. | Inferred from related compounds |

| Melting Point | Not explicitly reported for the hydrochloride salt. The parent compound, 2,4-Difluorophenylboronic acid, has a melting point of 247-250 °C.[9][10] The presence of the amino group and the hydrochloride salt will likely alter this value. | Inferred from related compounds |

| Solubility | Specific solubility data is limited. Phenylboronic acids, in general, exhibit solubility in many polar organic solvents.[1] The hydrochloride salt form is expected to enhance solubility in aqueous and protic solvents. | Inferred from related compounds |

Note: The lack of specific, publicly available data for some physical properties necessitates careful experimental determination by the end-user. The provided information for appearance and melting point is an educated estimation based on similar chemical structures.

Chemical Structure and Reactivity

The chemical structure of 5-Amino-2,4-difluorophenylboronic acid hydrochloride is key to its utility.

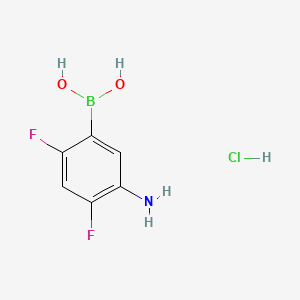

Figure 1: Chemical structure of 5-Amino-2,4-difluorophenylboronic acid hydrochloride.

The key reactive centers and their implications are:

-

Boronic Acid Group (-B(OH)₂): This is the primary functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond at this position.

-

Amino Group (-NH₂): The amino group is a versatile functional handle. As a hydrochloride salt, its basicity is reduced, which can be advantageous in certain reaction conditions. The free amine can be readily derivatized, for example, through acylation or alkylation, to introduce further complexity into the molecule. The presence of the amino group also influences the electronic properties of the phenyl ring.

-

Fluorine Atoms (-F): The two fluorine atoms are strong electron-withdrawing groups. Their presence on the phenyl ring can significantly impact the reactivity of the boronic acid and the properties of the resulting coupled products. For instance, they can alter the pKa of the boronic acid and influence the binding affinity of the final molecule to biological targets.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets of doublets) are anticipated. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The protons of the B(OH)₂ group typically appear as a broad singlet, and the protons of the NH₃⁺ group will also likely be a broad signal.

FT-IR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amino group.

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ from the boronic acid hydroxyl groups.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

B-O stretching: A characteristic band around 1350 cm⁻¹.[11]

-

Aromatic C-H and C=C stretching: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.[12]

-

Safety: The available safety data sheets (SDS) for similar compounds indicate that phenylboronic acids can be irritating to the skin, eyes, and respiratory system.[13][14][15] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Applications in Research and Development

The unique combination of functional groups in 5-Amino-2,4-difluorophenylboronic acid hydrochloride makes it a valuable building block in several areas of research:

-

Medicinal Chemistry: This compound is an excellent starting material for the synthesis of novel drug candidates. The biaryl scaffold, readily accessible via Suzuki-Miyaura coupling, is prevalent in many approved drugs. The amino group provides a point for further functionalization to explore structure-activity relationships (SAR). The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[3][4]

-

Materials Science: Phenylboronic acids are used in the development of sensors, particularly for saccharides, due to their ability to form reversible covalent bonds with diols.[5][16] The specific substitution pattern of this compound could be explored for the creation of novel chemosensors or responsive materials.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for a Suzuki-Miyaura coupling reaction serves as a representative example of its application.

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1218790-76-1 [chemicalbook.com]

- 9. 2,4-Difluorophenylboronic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 10. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid, HCl: Structure, Properties, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Amino-2,4-difluorophenylboronic acid hydrochloride is a key building block for chemists engaged in the design and synthesis of novel therapeutic agents. Its unique trifunctional nature—a nucleophilic amino group, a versatile boronic acid moiety, and an electron-deficient difluorinated phenyl ring—offers a powerful toolkit for molecular architects. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, and practical applications of this important synthetic intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Physicochemical Properties

5-Amino-2,4-difluorophenylboronic acid hydrochloride is a salt, with the boronic acid functionality existing in equilibrium with its boronate form. The protonated amino group enhances the compound's stability and solubility in polar solvents.

Chemical Structure:

Table 1: Physicochemical Properties of 5-Amino-2,4-difluorophenylboronic acid, HCl

| Property | Value | Source |

| CAS Number | 1218790-76-1 | [1][2] |

| Molecular Formula | C₆H₆BF₂NO₂·HCl | [1] |

| Molecular Weight | 209.4 g/mol | [1] |

| Appearance | Off-white to light beige or yellow powder | [3] |

| Solubility | Soluble in methanol and DMSO | [3] |

| Storage | Store at 2-8°C in a dry, inert atmosphere | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons due to H-H and H-F coupling. The protons of the B(OH)₂ group will likely appear as a broad singlet, with its chemical shift being dependent on concentration and the solvent used.

-

¹³C NMR: Aromatic carbons are anticipated to appear in the 100-165 ppm range. The carbon attached to the boron atom may be broad and difficult to observe, while carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.[4]

-

FT-IR: The infrared spectrum will be characterized by vibrations corresponding to the key functional groups. These include O-H stretching of the boronic acid, B-O stretching, and C-F bond vibrations.[4] The presence of the ammonium group will also give rise to characteristic N-H stretching and bending vibrations.

Synthesis and Handling

The synthesis of aminophenylboronic acids typically involves a multi-step sequence. A common strategy for compounds like 5-Amino-2,4-difluorophenylboronic acid would start from a corresponding bromoaniline derivative. The amino group is first protected, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, such as trimethyl borate. Acidic hydrolysis then yields the desired boronic acid.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for aminophenylboronic acids.

Handling and Storage: 5-Amino-2,4-difluorophenylboronic acid hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to avoid the formation of dust and aerosols. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 5-Amino-2,4-difluorophenylboronic acid hydrochloride is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures commonly found in pharmaceuticals.

The Catalytic Cycle:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the coupling of 5-Amino-2,4-difluorophenylboronic acid hydrochloride with an aryl bromide. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 5-Amino-2,4-difluorophenylboronic acid hydrochloride, and the base.

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to prevent the oxidation of the palladium(0) catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The reaction mixture is often degassed for an additional 5-10 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting materials.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive palladium(II) species. Maintaining an inert atmosphere is crucial for catalytic activity.

-

Base: The base plays a critical role in activating the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and the extent of side reactions, such as protodeboronation.

-

Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitates the transmetalation step.

-

Ligand: While some catalysts like Pd(PPh₃)₄ are pre-ligated, in many cases, a separate phosphine ligand is added. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of palladium black.

Conclusion and Future Outlook

5-Amino-2,4-difluorophenylboronic acid hydrochloride is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its unique structural features provide a platform for the synthesis of complex and biologically active molecules. The continued development of more efficient and robust palladium-catalyzed cross-coupling methodologies will further expand the utility of this and other boronic acid derivatives in the quest for new and improved therapeutics.

References

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Analytical Chemistry, 76(10), 2843-2850. Available from: [Link]

-

FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy... ResearchGate. Available from: [Link]

-

FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. ResearchGate. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available from: [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. Available from: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

-

13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

2,4-Difluorophenylboronic acid. ResearchGate. Available from: [Link]

-

2,4-Difluorophenylboronic acid. PubChem. Available from: [Link]

-

Synthesis of biologically active boron-containing compounds. National Institutes of Health. Available from: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Southern California. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available from: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available from: [Link]

-

2,4-Difluorophenylboronic acid. National Institutes of Health. Available from: [Link]

-

2,4-Difluorophenylboronic acid. SpectraBase. Available from: [Link]

Sources

5-Amino-2,4-difluorophenylboronic acid, HCl CAS number and molecular weight.

An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid, HCl for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction: 5-Amino-2,4-difluorophenylboronic acid hydrochloride is a specialized bifunctional molecule that is gaining significant traction in the fields of medicinal chemistry, materials science, and advanced organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and an electron-donating amino group on the phenyl ring, impart distinct reactivity and utility. This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications, with a focus on practical, field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

The fundamental characteristics of 5-Amino-2,4-difluorophenylboronic acid hydrochloride are summarized below, providing a foundational understanding of this versatile reagent.

| Property | Value | Source |

| CAS Number | 1218790-76-1 | [1][2][3][4] |

| Molecular Formula | C₆H₆BF₂NO₂·HCl | [1][4] |

| Molecular Weight | 209.4 g/mol | [1] |

| Appearance | Typically an off-white to light beige or yellow powder | [5] |

Part 1: Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids is a well-established area of organic chemistry. For 5-Amino-2,4-difluorophenylboronic acid, a common synthetic route involves the ortho-lithiation of a suitably protected difluoroaniline, followed by quenching with a trialkyl borate and subsequent deprotection and salt formation.

A plausible synthetic pathway is outlined below:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Difluorophenylboronic Acid Derivative

Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., 1-bromo-2,4-difluorobenzene) in an anhydrous ether solvent like tetrahydrofuran (THF) dropwise. A small crystal of iodine can be used to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Borylation: In a separate flask, cool a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF to a low temperature, typically -78 °C.[7]

-

Reaction: Slowly add the prepared Grignard reagent to the cooled borate solution. The low temperature is crucial to prevent the formation of undesired side products from the addition of multiple aryl groups to the boron center.

-

Quenching and Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. The reaction is then quenched by the slow addition of an acidic solution (e.g., aqueous HCl or H₂SO₄).[5][6]

-

Extraction and Isolation: The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl ether). The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude boronic acid.[5][6]

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents and organolithium species are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition.

-

Anhydrous Solvents: The presence of water will quench the organometallic reagents, halting the desired reaction.

-

Low-Temperature Borylation: This minimizes over-addition to the borate ester, which would lead to the formation of borinic and boronic acids, reducing the yield of the desired boronic acid.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the final boronic acid.

Part 2: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its dual functionality. The boronic acid moiety is a versatile participant in palladium-catalyzed cross-coupling reactions, while the amino group serves as a handle for further derivatization.

A. The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and boronic acids are key substrates.[8][9] The electron-withdrawing nature of the fluorine atoms in 5-Amino-2,4-difluorophenylboronic acid can influence the rate of transmetalation in the catalytic cycle.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol).[9]

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degassing: The reaction mixture should be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using a freeze-pump-thaw technique. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Trustworthiness and Self-Validation: The success of a Suzuki-Miyaura coupling is validated by the isolation and characterization of the desired biaryl product. The disappearance of starting materials and the appearance of a new product spot on TLC are initial indicators. Full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry confirms the structure and purity of the product.

B. Bioconjugation and Sensing Applications

The boronic acid functional group is known for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a feature that is central to its use in sensing and bioconjugation.[10] This property allows aminophenylboronic acids to be used for the specific recognition of glycoproteins and glycopeptides.[11][12] The amino group on 5-Amino-2,4-difluorophenylboronic acid provides a convenient point of attachment to surfaces or reporter molecules.

Workflow for Glycoprotein Recognition:

Caption: A generalized workflow for the enrichment of glycoproteins using a boronic acid-functionalized surface.

Expertise in Application: The pH of the binding buffer is a critical parameter in boronic acid-based affinity chromatography. The binding affinity is significantly higher at a pH above the pKa of the boronic acid, where it exists predominantly in the tetrahedral boronate form, which binds more strongly to diols.

Part 3: Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and two fluorine substituents makes it an attractive component for the synthesis of complex molecules with applications in pharmaceuticals and materials science. A thorough understanding of its reactivity and handling is essential for its effective utilization in research and development.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

-

Li, Y., et al. (2018). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. RSC Advances, 8(16), 8763-8770. Retrieved from [Link][11]

-

Li, Y., et al. (2018). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. RSC Advances, 8(16), 8763-8770. Retrieved from [Link][12]

-

Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol. Retrieved from [7]

Sources

- 1. scbt.com [scbt.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 1218790-76-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 5-Amino-2,4-difluorophenylboronic acid, Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

5-Amino-2,4-difluorophenylboronic acid, hydrochloride is a pivotal chemical intermediate, valued by researchers in medicinal chemistry and materials science for its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—an amine for further derivatization, two fluorine atoms for modulating electronic properties and metabolic stability, and a reactive boronic acid moiety—makes it a highly versatile building block. The hydrochloride salt form enhances its stability and handling properties. This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of this compound. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed protocols for its characterization.

Introduction: The Analytical Imperative

In the landscape of drug development and materials science, the foundational principle is "structure dictates function." The precise atomic arrangement of a molecule governs its biological activity, physical properties, and reactivity. Therefore, the unequivocal confirmation of a chemical's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible research. For a molecule like 5-Amino-2,4-difluorophenylboronic acid, HCl, where multiple reactive sites coexist, a multi-faceted analytical approach is essential. This guide integrates data from NMR, IR, and MS to create a comprehensive and self-validating spectroscopic profile, ensuring researchers can proceed with confidence in their synthetic applications.

Molecular Structure and Spectroscopic Overview

The structure of 5-Amino-2,4-difluorophenylboronic acid, hydrochloride (Molecular Formula: C₆H₇BCl F₂NO₂) presents several key features that give rise to a distinct spectroscopic signature. The presence of NMR-active nuclei such as ¹H, ¹³C, ¹¹B, and ¹⁹F provides a wealth of structural information.[1] The functional groups—a protonated amine (ammonium), a boronic acid, and carbon-fluorine bonds—exhibit characteristic vibrational modes in the infrared spectrum.[2][3] Finally, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[1] By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, a suite of NMR experiments (¹H, ¹³C, ¹¹B, and ¹⁹F) is necessary for a complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the salt and allows for the observation of exchangeable protons (from -NH₃⁺ and -B(OH)₂).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably operating at a proton frequency of 400 MHz or higher to achieve optimal signal dispersion.[1]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 30-degree pulse width.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the ¹³C isotope.[1]

-

¹⁹F NMR & ¹¹B NMR: These nuclei are highly sensitive and can be acquired relatively quickly. Standard acquisition parameters are typically sufficient. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid a broad background signal from the borosilicate glass of standard tubes.[4]

-

Caption: Standard workflow for comprehensive NMR analysis.

Interpretation of NMR Spectra

¹H NMR Spectrum: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic region will be complex due to spin-spin coupling between protons (H-H) and through-space coupling to the nearby fluorine atoms (H-F).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Aromatic H (position 3) | ~7.0 - 7.5 | Doublet of doublets (dd) | Coupled to the adjacent aromatic proton and the fluorine at position 4. |

| Aromatic H (position 6) | ~7.5 - 8.0 | Doublet of doublets (dd) | Coupled to the adjacent aromatic proton and the fluorine at position 5. |

| -B(OH)₂ | ~8.0 - 8.5 (variable) | Broad singlet (br s) | Exchangeable proton; chemical shift is concentration and water-dependent. |

| -NH₃⁺ | ~9.0 - 10.0 (variable) | Broad singlet (br s) | Exchangeable protons from the ammonium salt; often very broad. |

¹³C, ¹⁹F, and ¹¹B NMR Spectra: These experiments provide further structural confirmation.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Insights |

| ¹³C NMR | 100 - 165 | Expect 6 distinct aromatic carbon signals. Carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants. The carbon attached to boron (C-B) may be broad.[1] |

| ¹⁹F NMR | -110 to -140 | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with aromatic protons. |

| ¹¹B NMR | 28 - 33 | A single, characteristically broad signal is expected for the sp²-hybridized boron atom of the arylboronic acid.[1][5][6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the functional groups present. It is a rapid and non-destructive technique ideal for confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum will be dominated by broad absorption bands due to the O-H and N-H groups, which are capable of extensive hydrogen bonding.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group |

| O-H Stretch | 3200 - 3600 | Very broad, strong | Boronic Acid (-B(OH)₂) |

| N-H Stretch | 2800 - 3200 | Broad, complex, strong | Ammonium (-NH₃⁺) |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium | Aryl C-H |

| Aromatic C=C Stretch | 1550 - 1650 | Medium to strong, sharp peaks | Benzene Ring |

| N-H Bend | 1500 - 1600 | Medium | Ammonium (-NH₃⁺) |

| B-O Stretch | 1310 - 1380 | Strong | Boronic Acid (B-O) |

| C-N Stretch | 1250 - 1335 | Strong | Aromatic Amine (C-N)[3] |

| C-F Stretch | 1100 - 1300 | Strong, sharp | Aryl Fluoride (C-F) |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental formula. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[7][8] However, soft ionization techniques like Electrospray Ionization (ESI) can be optimized to favor the formation of the protonated molecular ion.[9][10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer for high-resolution mass measurement).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Interpretation of Mass Spectrum

The analysis will focus on the molecular ion of the free base (C₆H₆BF₂NO₂, Exact Mass: 173.0460 Da).

| Ion Mode | Expected Ion | Calculated m/z (Monoisotopic) | Notes |

| Positive ESI | [M+H]⁺ | 174.0538 | This is typically the base peak in the positive ion spectrum. |

| Negative ESI | [M-H]⁻ | 172.0382 | The deprotonated molecule of the free base. |

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass. The presence of boron also imparts a characteristic isotopic pattern, with ¹¹B (80.1%) and ¹⁰B (19.9%) isotopes, which can be observed in the mass spectrum.

Integrated Analytical Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. No single method provides all the necessary information, but together, they form a self-validating system for complete structural characterization.

Caption: Integrated workflow for spectroscopic characterization.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3357-3364. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

Li, Z., & Wang, L. (2003). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 23(3), 488-490. [Link]

-

University of California, Los Angeles, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

San Diego State University, Department of Chemistry. Common Boron Chemical Shifts. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of Durham. Boron NMR. [Link]

-

PubChem. 5-amino-2,4-difluorophenylboronic acid hydrochloride. [Link]

-

Akgun, H., & Tutar, A. (2018). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 23(11), 2963. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Boron NMR [chem.ch.huji.ac.il]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-difluorophenylboronic acid, HCl

Introduction: The Significance of a Fluorinated Arylboronic Acid

5-Amino-2,4-difluorophenylboronic acid hydrochloride is a key building block in modern medicinal chemistry and drug discovery. Its trifunctional nature—possessing a boronic acid moiety for cross-coupling reactions, an amine for further derivatization, and a difluorinated phenyl ring—makes it a highly valuable intermediate. The fluorine atoms are particularly significant; their incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a detailed exploration of two primary, field-proven synthetic pathways for this compound, offering insights into the causal mechanisms and experimental considerations critical for successful synthesis.

The boronic acid functional group is a versatile handle, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2] The amino group provides a nucleophilic site for amide bond formation, urea synthesis, or other functionalizations. The strategic placement of two fluorine atoms creates a unique electronic environment on the aromatic ring, which can be exploited to fine-tune interactions with biological targets.

This document is intended for researchers, chemists, and drug development professionals, providing not just protocols, but the scientific rationale required to adapt and troubleshoot these synthetic routes.

Strategic Overview: Two Convergent Pathways

The synthesis of 5-Amino-2,4-difluorophenylboronic acid, HCl can be approached from two primary strategic directions, each with its own set of advantages and experimental nuances.

-

Pathway A: The Nitro-Reduction Strategy. This is arguably the more direct route, commencing with a nitro-substituted precursor. The borylation is performed on the stable nitro-aromatic ring, followed by a well-established reduction of the nitro group to the target amine. This pathway avoids the complications of protecting the reactive amino group during the organometallic borylation step.

-

Pathway B: The Protected Aniline Strategy. This classic approach begins with an aniline derivative. The amino group, being incompatible with the highly basic organometallic reagents required for borylation, must first be "protected." Following the formation of the carbon-boron bond, the protecting group is removed to reveal the desired amine.

Below, we will dissect each pathway, providing detailed experimental protocols and the underlying chemical principles.

Pathway A: The Nitro-Reduction Strategy

This pathway leverages the robust nature of the nitro group, which is tolerant of the conditions required for lithium-halogen exchange and subsequent borylation. The key intermediate, (2,4-Difluoro-5-nitrophenyl)boronic acid, is commercially available, attesting to the viability of this synthetic sequence.[3][4]

Logical Workflow for Pathway A

Caption: Workflow for the Protected Aniline Synthesis Pathway.

Step 1: Protection of the Amino Group

The N-H protons of an aniline are acidic enough to quench organolithium reagents. Furthermore, the nitrogen lone pair is nucleophilic. To prevent these unwanted reactions, the amino group is temporarily converted into a less reactive functional group, such as an amide. Acetylation is a common and effective choice. [5][6]

-

Causality Behind Experimental Choices:

-

Protecting Group: The acetyl group is ideal. It is easily installed using acetyl chloride or acetic anhydride. [5]It renders the nitrogen non-nucleophilic and non-acidic under the borylation conditions. Crucially, it is stable to the strong base but can be readily removed later under acidic hydrolytic conditions.

-

Base: A mild base like pyridine is often used to scavenge the HCl or acetic acid byproduct generated during the acetylation.

-

Experimental Protocol: Step 1

-

Dissolution: Dissolve 5-bromo-2,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF. [7]2. Base Addition: Add pyridine (1.2 eq).

-

Acetylation: Cool the mixture in an ice bath to 0 °C and slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Wash the reaction mixture with 1 M HCl, then saturated sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(5-Bromo-2,4-difluorophenyl)acetamide.

Step 2: Borylation of the Protected Aniline

With the amine protected, the borylation proceeds similarly to Pathway A. The electron-withdrawing nature of the acetyl group can make the lithium-halogen exchange slightly more sluggish, but the reaction is generally high-yielding.

Experimental Protocol: Step 2

This protocol is analogous to Step 1 of Pathway A, using N-(5-Bromo-2,4-difluorophenyl)acetamide as the starting material.

-

Inert Atmosphere & Dissolution: Dissolve N-(5-Bromo-2,4-difluorophenyl)acetamide (1.0 eq) in anhydrous THF under nitrogen.

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) and stir for 1-2 hours at -78 °C.

-

Borylation: Quench the aryllithium intermediate with triisopropyl borate (1.5 eq) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature, then perform an acidic workup with 2 M HCl to yield N-(5-Borono-2,4-difluorophenyl)acetamide.

Steps 3 & 4: Deprotection and Salt Formation

The final steps involve removing the acetyl protecting group and isolating the product as its hydrochloride salt. Conveniently, these two steps can often be accomplished in a single operation. Refluxing the acetamide in aqueous hydrochloric acid will hydrolyze the amide bond and, upon cooling and isolation, will directly yield the desired hydrochloride salt.

Experimental Protocol: Steps 3 & 4

-

Hydrolysis: To the crude N-(5-Borono-2,4-difluorophenyl)acetamide, add a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

-

Reflux: Heat the mixture to reflux and maintain for several hours until the deprotection is complete (monitored by LC-MS).

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The product, this compound, should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The efficiency of a synthesis is best judged by quantitative metrics. The following table provides expected ranges for key parameters in these pathways, based on analogous reactions reported in the literature. Actual results will vary based on scale, purity of reagents, and experimental execution.

| Parameter | Pathway A: Nitro-Reduction | Pathway B: Protected Aniline |

| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene | 5-Bromo-2,4-difluoroaniline |

| Key Intermediate | (2,4-Difluoro-5-nitrophenyl)boronic acid | N-(5-Borono-2,4-difluorophenyl)acetamide |

| Overall Yield | 60-75% (over 3 steps) | 55-70% (over 4 steps) |

| Purity (Final Product) | >98% (after purification) | >98% (after purification) |

| Key Reagents | n-BuLi, B(OiPr)₃, H₂/Pd/C, HCl | Ac₂O, n-BuLi, B(OiPr)₃, HCl |

| Critical Temp. | -78 °C (Borylation) | -78 °C (Borylation) |

Conclusion and Field-Proven Insights

Both pathways presented offer robust and reliable methods for the synthesis of this compound.

-

Pathway A (Nitro-Reduction) is often preferred for its operational simplicity and for avoiding the extra steps of protection and deprotection. Its success hinges on the efficient and safe execution of the low-temperature organolithium reaction.

-

Pathway B (Protected Aniline) provides a solid alternative and demonstrates a foundational strategy in organic synthesis—the use of protecting groups to orchestrate reactivity. [8][9][10]The key to this pathway is ensuring complete protection and deprotection to avoid complex mixtures and purification challenges.

For drug development professionals, the choice between these pathways may depend on factors such as the cost and availability of starting materials, scalability, and the specific equipment available. Both routes, however, are grounded in well-established, authoritative chemical principles and provide a clear blueprint for accessing this critical pharmaceutical intermediate.

References

- Aromsyn Co., Ltd. (n.d.). 5-Bromo-2,4-difluoroaniline.

- BenchChem (2025). Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry.

- BLDpharm (n.d.). (2,4-Difluoro-5-nitrophenyl)boronic acid.

- ChemicalBook (n.d.). 2,4-Difluorophenylboronic acid synthesis.

- ChemicalBook (n.d.). 4-Nitrophenylboronic acid synthesis.

- Chem-Impex (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene.

- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.

- Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176.

- LookChem (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.

- PubChem (n.d.). 2-Bromo-4,5-difluoroaniline.

- Quick Company (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Santa Cruz Biotechnology (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene.

- Sigma-Aldrich (n.d.). (2,4-Difluoro-5-nitrophenyl)boronic acid.

- Sigma-Aldrich (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4.

- TCI Chemicals (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4.

- TCI Chemicals (n.d.). Protecting Agents.

- United States Biological (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene CAS: 345-24-4.

- University of Pittsburgh (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt.

- Vanderbilt University (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Institutional Repository.

- Wikipedia (n.d.). Protecting group.

- Yang, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. PMC - NIH.

- YouTube (2015, February 23).

- YouTube (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 325786-11-6|(2,4-Difluoro-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (2,4-Difluoro-5-nitrophenyl)boronic acid [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility and Stability of 5-Amino-2,4-difluorophenylboronic acid, HCl

This guide provides an in-depth technical overview of the critical physicochemical properties of 5-Amino-2,4-difluorophenylboronic acid hydrochloride (HCl), a key building block in contemporary drug discovery and development. Researchers, medicinal chemists, and formulation scientists will find valuable insights into the solubility and stability profiles of this compound, underpinned by a discussion of the causal mechanisms and field-proven analytical methodologies.

Introduction: Significance in Medicinal Chemistry

5-Amino-2,4-difluorophenylboronic acid, HCl, with the chemical structure presented below, is a versatile synthetic intermediate. Its structural features—a boronic acid moiety, an electron-donating amino group, and electron-withdrawing fluorine atoms—make it a valuable component in the synthesis of complex molecules, particularly in the realm of targeted therapeutics. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in various biological applications, including enzyme inhibition and carbohydrate sensing.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1218790-76-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆BF₂NO₂·HCl | [2] |

| Molecular Weight | 209.4 g/mol | [2] |

| Canonical SMILES | B(C1=CC(=C(C=C1F)F)N)(O)O | [6] |

The hydrochloride salt form is often utilized to enhance the stability and handling of the amino-functionalized boronic acid. However, understanding its behavior in various solvent systems and under different environmental conditions is paramount for its effective use in synthesis and formulation.

Aqueous Solubility Profile

The aqueous solubility of boronic acids can be a limiting factor in their application.[7] For this compound, solubility is influenced by pH, temperature, and the presence of excipients.

Impact of pH on Solubility

The ionization state of both the amino group and the boronic acid moiety will dictate the overall charge of the molecule and, consequently, its solubility in aqueous media. The boronic acid group is a Lewis acid, capable of accepting a hydroxide ion to form a more soluble boronate species. The amino group, being basic, will be protonated at low pH. A comprehensive understanding of the pH-solubility profile is therefore essential.

Experimental Protocol: pH-Dependent Equilibrium Solubility Assay

This protocol outlines a standardized method to determine the solubility of this compound across a physiologically relevant pH range.

-

Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation : Add an excess of this compound to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement : Measure the final pH of each solution after equilibration.

Data Presentation: Expected pH-Solubility Profile

| pH | Expected Solubility Behavior | Rationale |

| 2-4 | High | The amino group is protonated, forming a cationic species which is generally more water-soluble. |

| 5-7 | Lower | The molecule may exist as a zwitterion or a neutral species, which often exhibit lower aqueous solubility. |

| 8-10 | Increasing | The boronic acid moiety (a Lewis acid) can accept a hydroxide ion to form a negatively charged, more soluble boronate species. |

Enhancing Solubility with Excipients

It has been observed that the solubility of boronic acids can be significantly increased by the addition of certain polyols, such as mannitol or sorbitol.[7][8] This is attributed to the formation of water-soluble boronate esters, which also helps to prevent the formation of less soluble trimeric boroxine anhydrides.[7][9]

Experimental Workflow: Excipient Screening for Solubility Enhancement

Caption: Workflow for screening excipients to enhance solubility.

Stability Assessment

The stability of this compound is critical for its storage, handling, and application in multi-step syntheses or as part of a final drug product. Key degradation pathways for phenylboronic acids include oxidation, and dehydration to form boroxines.[10][11][12]

Potential Degradation Pathways

-

Oxidative Degradation : The boronic acid group can be susceptible to oxidation, potentially leading to the formation of the corresponding phenol.[10][13] The presence of the amino group might also influence the oxidative stability.

-

Dehydration to Boroxine : Like other boronic acids, 5-Amino-2,4-difluorophenylboronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[11][12] This process is often reversible in the presence of water but can affect solubility and reactivity.[9]

Logical Relationship of Degradation Pathways

Caption: Potential degradation pathways for the boronic acid.

Forced Degradation Studies

To elucidate the degradation profile, forced degradation (stress testing) studies are indispensable. These studies involve subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions : Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water). Subject these solutions to the following conditions:

-

Acidic : 0.1 M HCl at 60 °C for 24 hours.

-

Basic : 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative : 3% H₂O₂ at room temperature for 24 hours.

-

Thermal : Solid compound at 80 °C for 48 hours.

-

Photolytic : Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Time-Point Sampling : Collect samples at various time points (e.g., 0, 4, 8, 24 hours).

-

Analysis : Analyze the samples using a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column with UV detection. A mass spectrometer (LC-MS) should be used to identify the mass of any degradation products.

-

Mass Balance : Calculate the mass balance to ensure that all major degradation products are accounted for.

Data Presentation: Illustrative Forced Degradation Results

| Condition | % Degradation | Major Degradation Products (Hypothetical m/z) |

| Acidic (0.1 M HCl) | < 5% | Minor unknown peaks |

| Basic (0.1 M NaOH) | 15% | Peak at m/z corresponding to the phenol derivative |

| Oxidative (3% H₂O₂) | 30% | Peak at m/z corresponding to the phenol derivative |

| Thermal (Solid) | < 2% | No significant degradation |

| Photolytic (UV) | 10% | Multiple minor degradation products |

Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability assessment. HPLC is the technique of choice for this purpose.

Protocol: HPLC Method for Quantification and Stability Indication

-

Instrumentation : HPLC system with a UV-Vis detector and preferably a mass spectrometer.

-

Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion and Recommendations

This compound is a valuable, yet complex, building block. Its utility is intrinsically linked to its solubility and stability. This guide has outlined the key considerations and experimental approaches for characterizing these properties.

Key Recommendations for Researchers:

-

pH Control : Always consider the pH of the reaction or formulation medium, as it will significantly impact solubility.

-

Excipient Use : For formulation purposes, consider the use of polyols like mannitol to enhance aqueous solubility.[7][9]

-

Inert Atmosphere : When handling in solution for extended periods or at elevated temperatures, the use of an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

-

Storage : Store the solid material in a cool, dry place, protected from light, to ensure long-term stability.

By applying the principles and methodologies described herein, researchers and developers can effectively manage the challenges associated with this compound, thereby unlocking its full potential in their scientific endeavors.

References

-

Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(9), 5153–5157. Available at: [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. Available at: [Link]

-

Marinaro, W. A. (2007). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations & Theses Global. Available at: [Link]

-

Chemical Safety Information. (n.d.). Boronic acid, B-(5-amino-2,4-difluorophenyl)-, hydrochloride (1:1) Safety Data Sheets. Available at: [Link]

-

Popelier, P. L. A. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. Available at: [Link]

-

PubChem. (n.d.). 5-amino-2,4-difluorophenylboronic acid hydrochloride. PubChem. Available at: [Link]

-

Ivanov, A. R., & Lazarev, A. V. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 17(3), 469–481. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]

- Google Patents. (2002). US20020188100A1 - Formulation of boronic acid compounds. Google Patents.

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). 2,4-Difluorophenylboronic acid. PubChem. Available at: [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333. Available at: [Link]

-

Agilent Technologies. (n.d.). Amino Acid Analysis. Agilent. Available at: [Link]

-

Henderson, J. W., & Brooks, A. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Agilent Technologies. Available at: [Link]

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Available at: [Link]

-

Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1218790-76-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1218790-76-1 [m.chemicalbook.com]

- 6. PubChemLite - 5-amino-2,4-difluorophenylboronic acid hydrochloride (C6H6BF2NO2) [pubchemlite.lcsb.uni.lu]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 9. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the amino group in fluorinated phenylboronic acids.

Gathering Preliminary Data

I'm currently focused on conducting targeted Google searches to understand the reactivity of the amino group within fluorinated phenylboronic acids. I'm prioritizing information on fluorine's electronic influence and the boronic acid group's effects. I'm starting to build a robust foundation of preliminary data.

Defining Research Scope

I've refined my initial data gathering to specifically target the electronic influence of fluorine, the boronic acid's effects, and amino group reactions. I'm focusing on analyzing search results to pull out key concepts, and protocols. I'm organizing this to build the groundwork for the guide. Now, I will start to devise a structure for the technical guide.

Formulating Search Queries

I'm now starting a more targeted search phase, homing in on the reactivity of the amino group within fluorinated phenylboronic acids. I will analyze search results and pull out key ideas, reactions, and protocols, which will build the groundwork for the guide. Now, I will start by writing a logical guide for a technical guide. I will then explain the rationale behind experimental protocols and choices.

Structuring the Guide

I'm now focusing on taking full editorial control and analyzing the topic. I will structure a comprehensive technical guide on the reactivity of the amino group in fluorinated phenylboronic acids. This means I'm going to take the lead on the structure, the content, and how it is organized. I'm excited to dive in!

Outlining Key Sections

I've moved on to the detailed planning phase. The goal is to establish the essential sections of this guide. I'm focusing on incorporating the need for authoritative citations and the necessity of step-by-step methodologies. I'm also now building the outline around the use of Graphviz diagrams and how they will be incorporated to illustrate complex reactions. This should strengthen the core content.

Deep-Diving into the Details

I'm now zeroing in on the guide's core content, starting with an introduction explaining the importance of these molecules, highlighting their dual functionality. I'm focusing next on a deep dive into the electronic landscape, specifically analyzing the interplay between fluorine, the amino group, and the boronic acid group. I am thinking of including the +M and -I effects here.

Defining Data-Driven Sections

I'm now focusing on how to strengthen my arguments with hard data. I've decided to include a comprehensive quantitative analysis section, starting with a table comparing pKa values of different aniline derivatives and boronic acids. I'm also now building specific experimental protocols for common reactions like amide bond formation and Buchwald-Hartwig amination, ensuring that I explain the rationale behind each step.

Prioritizing Structure & Content

Now, I'm focusing on the guide's overall structure and its key sections. I've been thinking about the "why" behind experimental choices and how to make protocols self-validating. I'll need to include a dedicated "References" section with clickable URLs. I'm also planning to incorporate Graphviz diagrams with high-contrast color schemes to strengthen the content.

Prioritizing Content & Visuals

I'm now prioritizing the content and how to best illustrate the crucial aspects. I will begin by incorporating experimental procedures and data analysis to show how the reactivity of the amino group is altered by the presence of fluorine and the boronic acid. Then, I am going to draft the introduction, outlining the significance and dual functionality of these compounds. I will now start compiling the essential references to support my points.

Analyzing & Outlining

I'm now integrating all these ideas and starting to outline the guide. I'm prioritizing the electronic landscape section for detailed explanation. I will be incorporating the table of pKa values and working to write the experimental protocols. I will also start drafting the diagrams and ensure their structure is suitable to the text.

Refining Sectional Detail

I'm now deep into the planning stage, focusing on the specific structure of the sections. I've been thinking about the "why" behind experimental choices and how to make protocols self-validating. I will need a dedicated "References" section with clickable URLs. I'm also planning to incorporate Graphviz diagrams with high-contrast color schemes to strengthen the content.

An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[2][5]

This guide provides a deep dive into the core mechanistic principles of the Suzuki-Miyaura reaction. It is designed for professionals who seek not only to perform the reaction but to understand the intricate interplay of catalysts, reagents, and conditions that govern its success. By elucidating the "why" behind the "how," this document aims to empower researchers to troubleshoot, optimize, and innovate within the vast landscape of cross-coupling chemistry.

The Core Reaction: A Palladium-Catalyzed Union

At its heart, the Suzuki-Miyaura reaction forges a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or pseudohalide (such as a triflate), facilitated by a palladium catalyst and a base.[2][4][6][7][8][9] The general transformation is prized for its mild reaction conditions, broad functional group tolerance, and the use of readily available, relatively non-toxic, and environmentally benign organoboron reagents.[2][4][9][10] These advantages make it a preferred method for constructing complex molecular architectures, including biaryls, polyolefins, and styrenes, which are prevalent motifs in biologically active molecules.[2][6]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][11][12]

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

1. Oxidative Addition: The Initiation Step

The catalytic cycle commences with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex.[6][11] This is often the rate-determining step of the entire cycle.[6][8] In this process, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) intermediate.[6][7][8] The oxidation state of palladium changes from 0 to +2.

The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[6][13] This trend is a direct consequence of the C-X bond strength. Aryl and vinyl halides are common substrates. The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides.[8][13] The initial product is a cis-palladium(II) complex, which often rapidly isomerizes to the more stable trans-complex.[6][8][13]

2. Transmetalation: The Carbon-Carbon Bond Precursor

Transmetalation is the step where the organic group from the boron reagent (R²) is transferred to the palladium(II) center, displacing the halide.[2][8] This is a crucial step as it brings both organic partners onto the same metal center, poised for bond formation. The exact mechanism of transmetalation has been a subject of extensive study and can be influenced by the reaction conditions.[8][14][15]